1-(4-fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide
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Overview
Description
1-(4-Fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to a pyrrolidine ring, which is further modified with hydroxyl and carboximidamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of an appropriate amino acid derivative under acidic conditions. The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboximidamide group can be reduced to an amine.
Substitution: The fluorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biological studies to understand the role of fluorophenyl groups in biological systems.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group can influence the binding affinity of the compound to biological targets, while the pyrrolidine ring may interact with enzymes or receptors.
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: A piperazine derivative with similar structural features.
1-(4-Fluorophenyl)propanone: A ketone derivative with a fluorophenyl group.
Uniqueness: 1-(4-Fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide is unique due to its combination of fluorophenyl, hydroxyl, and carboximidamide groups, which provide distinct chemical and biological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
1-(4-fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2/c12-8-1-3-9(4-2-8)15-6-7(5-10(15)16)11(13)14-17/h1-4,7,17H,5-6H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHDFZWAFSZRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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